2-Amino-5-(2-methylphenyl)pentanoic acid
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Overview
Description
2-Amino-5-(2-methylphenyl)pentanoic acid is an organic compound with the molecular formula C12H17NO2. It is a derivative of pentanoic acid, featuring an amino group at the second carbon and a 2-methylphenyl group at the fifth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylbenzylamine with glutaric anhydride, followed by hydrogenation to yield the desired product . Another method involves the use of pyrrolidin-2-ones as intermediates, which are then converted to the target compound through a series of reactions involving hydrogenation and deprotection steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to facilitate the conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-5-(2-methylphenyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or inhibitor of certain receptors, such as NMDA receptors, by competitively binding to the ligand-binding site . This interaction can modulate various physiological processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-phenylpentanoic acid
- 2-Amino-5-methoxybenzoic acid
- 2-Amino-5-phosphonopentanoic acid
Uniqueness
2-Amino-5-(2-methylphenyl)pentanoic acid is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
2-amino-5-(2-methylphenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-2-3-6-10(9)7-4-8-11(13)12(14)15/h2-3,5-6,11H,4,7-8,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMHBFICRGDBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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